molecular formula C6H5BrFNO B1374644 (5-Bromo-2-fluoropyridin-3-YL)methanol CAS No. 1227601-12-8

(5-Bromo-2-fluoropyridin-3-YL)methanol

Cat. No.: B1374644
CAS No.: 1227601-12-8
M. Wt: 206.01 g/mol
InChI Key: LWJZBGIOIZYWAX-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoropyridin-3-YL)methanol is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, with a methanol group at the third position

Scientific Research Applications

(5-Bromo-2-fluoropyridin-3-YL)methanol has several scientific research applications:

Biochemical Analysis

Biochemical Properties

(5-Bromo-2-fluoropyridin-3-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with isomerases and ligases, which are crucial for various biochemical processes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. For instance, the compound has been found to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can lead to toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. These interactions can influence metabolic flux and metabolite levels within cells . For example, the compound has been shown to affect the activity of enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within specific tissues, thereby affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluoropyridin-3-YL)methanol typically involves the halogenation of pyridine derivatives followed by the introduction of the methanol group. One common method involves the bromination of 2-fluoropyridine, followed by a nucleophilic substitution reaction to introduce the methanol group. The reaction conditions often require the use of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoropyridin-3-YL)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoropyridin-3-YL)methanol involves its interaction with specific molecular targets. The presence of halogen atoms and the methanol group allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules. The exact molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-3-fluoropyridin-2-YL)methanol: Similar structure but with different positions of the halogen atoms.

    2-Fluoro-5-bromopyridine: Lacks the methanol group but has similar halogenation.

    3-Fluoro-5-bromopyridine: Another positional isomer with different reactivity.

Uniqueness

The presence of both halogen atoms and a hydroxyl group makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(5-bromo-2-fluoropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJZBGIOIZYWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 5-bromo-2-fluoronicotinaldehyde (5.00 g, 24.51 mmol) in ethanol (125 mL) immersed in a room temperature bath to moderate any potential exotherm was added sodium borohydride (0.464 g, 12.26 mmol) in one portion. After 30 minutes at room temperature, LC/MS indicated clean, complete conversion to the product. The reaction was cooled to 0 C and quenched by the cautious addition of saturated ammonium chloride solution (effervescence). The reaction was concentrated and partitioned between water and ether. The etheral was washed with water (2×), then brine, dried over anhydrous magnesium sulfate and concentrated to give a yellow oil which solidified upon standing to give 4.66 g (92% yield) of title compound as yellow crystalline solid. 1H-NMR (CDCl3, 500 MHz) δ: 8.21 (s, 1H), 8.08 (ddd, J=8.3, 1.6, 0.8 Hz, 1H), 4.70-4.88 (m, 2H). Mass spec.: 206.0 (MH)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0.464 g
Type
reactant
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-2-fluoropyridin-3-YL)methanol
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